Chiral Discrimination: S-(−) CI-980 Is 15–20× More Potent Than R-(+) Isomer in Cellular Microtubule Disruption
In PtK2 epithelial cells, CI-980 (S-isomer) disrupted cytoplasmic microtubules with a half-inhibitory concentration (IC50) of 6 nM, whereas the R-isomer (NSC 613863) required 100 nM—a 16.7-fold difference. By comparison, colchicine in the same assay yielded an IC50 of 1,000 nM (1 µM), meaning the S-isomer is approximately 167-fold more potent than colchicine. Near-maximal effects were achieved at 20 nM (S) versus 500–700 nM (R) [1]. This enantiomeric potency gap demands strict chiral specification in any procurement intended for cellular mechanistic studies.
| Evidence Dimension | Half-inhibitory concentration for cytoplasmic microtubule disruption |
|---|---|
| Target Compound Data | IC50 = 6 nM (S-isomer, CI-980); 20 nM for near-maximal effect |
| Comparator Or Baseline | R-isomer (NSC 613863): IC50 = 100 nM; Colchicine: IC50 = 1,000 nM |
| Quantified Difference | S-isomer is 16.7× more potent than R-isomer and ~167× more potent than colchicine |
| Conditions | PtK2 epithelial cells; indirect immunofluorescence microscopy; cytoskeletal tubulin enzyme-linked immunoassay |
Why This Matters
Without enantiomerically pure S-(−) material, research models would require 15–20× higher concentrations to achieve equivalent target engagement, confounding dose-response and selectivity interpretations.
- [1] de Ines C, Leynadier D, Barasoain I, et al. Inhibition of microtubules and cell cycle arrest by a new 1-deaza-7,8-dihydropteridine antitumor drug, CI 980, and by its chiral isomer, NSC 613863. Cancer Research. 1994;54(1):75-84. Table 2; pp. 78-80. View Source
